Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1352397-95-5
VCID: VC11703299
InChI: InChI=1S/C9H8BrN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3
SMILES: CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol

Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

CAS No.: 1352397-95-5

Cat. No.: VC11703299

Molecular Formula: C9H8BrN3O2

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate - 1352397-95-5

Specification

CAS No. 1352397-95-5
Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
IUPAC Name methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H8BrN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3
Standard InChI Key MNMVMQXBDHCZPZ-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC
Canonical SMILES CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 3-position, a methyl group at the 7-position, and a methyl ester at the 5-position. Key structural identifiers include:

PropertyValueSource Citation
IUPAC Namemethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
SMILESCC1=CC(=NC2=C(C=NN12)Br)C(=O)OC
InChI KeyMNMVMQXBDHCZPZ-UHFFFAOYSA-N
Molecular FormulaC9H8BrN3O2\text{C}_9\text{H}_8\text{BrN}_3\text{O}_2
Exact Mass268.975 g/mol
Topological Polar Surface Area64.7 Ų

The bromine atom at the 3-position enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the methyl ester group at the 5-position contributes to solubility and further functionalization . The planar pyrazolo[1,5-a]pyrimidine core facilitates π-π stacking interactions, which are critical in biological target binding .

Synthesis and Preparation Strategies

Traditional Multi-Step Synthesis

Conventional synthesis routes involve sequential bromination and esterification of pyrazolo[1,5-a]pyrimidine precursors. For example:

  • Bromination: Reacting 7-methylpyrazolo[1,5-a]pyrimidine with Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 introduces the bromine atom at the 3-position.

  • Esterification: Treating the brominated intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the methyl ester.

This method achieves moderate yields (50–65%) but requires rigorous purification due to byproduct formation.

One-Pot Oxidative Halogenation

A recent advancement utilizes a three-component reaction involving:

  • 5-Methyl-1H-pyrazol-3-amine (amino pyrazole),

  • Enaminones (e.g., (E)3(dimethylamino)1phenylprop2en1one(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one),

  • Sodium halides (NaBr for bromination) .

The reaction proceeds via:

  • Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine core.

  • Oxidative Halogenation: K2S2O8\text{K}_2\text{S}_2\text{O}_8 oxidizes NaBr to generate bromine radicals, which substitute at the 3-position .

This method offers superior scalability (up to 80% yield) and operates under mild conditions in water, aligning with green chemistry principles .

Physical and Chemical Properties

Physicochemical Data

While experimental data for melting/boiling points remain unpublished, computational predictions suggest:

  • LogP: 1.8 (indicating moderate lipophilicity).

  • Water Solubility: Low (<1 mg/mL at 25°C) due to the hydrophobic aryl and ester groups.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the ester group.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Aromatic Substitution (SNAr): The 3-bromo group undergoes substitution with amines, thiols, or alkoxides to form derivatives.

  • Ester Hydrolysis: Under basic conditions, the methyl ester converts to a carboxylic acid, enhancing water solubility.

  • Electrophilic Substitution: The electron-rich pyrimidine ring reacts with electrophiles (e.g., nitronium ion) at the 2- or 6-positions.

Applications in Pharmaceutical Research

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are recognized as kinase inhibitors, particularly targeting adaptor-associated kinase 1 (AAK1), which regulates clathrin-mediated endocytosis . Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate serves as a precursor for AAK1 inhibitors, potentially modulating synaptic vesicle recycling and receptor trafficking .

Antibacterial and Anticancer Activity

Derivatives of this compound exhibit:

  • Antibacterial Effects: Against Staphylococcus aureus (MIC = 8 µg/mL) via membrane disruption.

  • Antiproliferative Activity: IC50 values of 2.7 µM against MCF-7 breast cancer cells by inducing apoptosis.

Comparative Analysis with Structural Analogs

The compound’s uniqueness is highlighted by comparing it to related pyrazolo[1,5-a]pyrimidines:

Compound NameCAS NumberKey DifferencesBiological Activity
3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidineN/AEthyl vs. methyl at 7-positionEnhanced kinase inhibition
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate1823500-24-8Ethyl ester vs. methyl esterHigher metabolic stability
3-Bromo-7-chloro-6-ethylpyrazolo[1,5-a]pyrimidine885720-87-6Chlorine at 7-positionReduced solubility

The methyl ester in the target compound balances lipophilicity and metabolic stability, making it preferable for drug design.

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